molecular formula C23H19I2N3O3 B12040041 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B12040041
M. Wt: 639.2 g/mol
InChI Key: NCYPUZFNLYPPPG-LGJNPRDNSA-N
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Description

    3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide: is a complex organic compound with a unique structure.

  • It combines a carbazole core, iodine substituents, and a hydrazide functional group.
  • The compound’s intricate architecture makes it intriguing for various applications.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, analogous carbazole derivatives can provide insights.

      Reaction Conditions: A typical synthetic approach involves coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce the carbazole moiety.

      Industrial Production: Unfortunately, industrial-scale production methods remain scarce due to limited commercial interest.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes substitution reactions (e.g., halogenation) due to its iodine substituents.

      Common Reagents: Iodine sources (e.g., I2, NIS), base (e.g., K2CO3), and solvents (e.g., DMF, DMSO).

      Major Products: Iodinated derivatives and hydrazide-containing compounds.

  • Scientific Research Applications

      Chemistry: Potential use as a building block for novel materials (e.g., OLEDs, polymers).

      Biology: Investigate its interactions with biomolecules (e.g., proteins, DNA).

      Medicine: Explore its pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: Evaluate its suitability for organic electronics or catalysis.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with cellular components (e.g., enzymes, receptors).

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

    Remember that while some details are speculative due to limited information, this compound’s potential warrants further exploration

    Properties

    Molecular Formula

    C23H19I2N3O3

    Molecular Weight

    639.2 g/mol

    IUPAC Name

    3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide

    InChI

    InChI=1S/C23H19I2N3O3/c1-31-21-4-2-3-14(23(21)30)13-26-27-22(29)9-10-28-19-7-5-15(24)11-17(19)18-12-16(25)6-8-20(18)28/h2-8,11-13,30H,9-10H2,1H3,(H,27,29)/b26-13+

    InChI Key

    NCYPUZFNLYPPPG-LGJNPRDNSA-N

    Isomeric SMILES

    COC1=CC=CC(=C1O)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

    Canonical SMILES

    COC1=CC=CC(=C1O)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

    Origin of Product

    United States

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